molecular formula C17H15F3N4O2S B2542109 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034560-48-8

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2542109
CAS No.: 2034560-48-8
M. Wt: 396.39
InChI Key: FFVMNIHBJBWAPQ-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a methylpyrazole group and a trifluoromethylbenzenesulfonamide moiety.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c1-24-15(6-7-22-24)13-8-12(9-21-11-13)10-23-27(25,26)16-5-3-2-4-14(16)17(18,19)20/h2-9,11,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVMNIHBJBWAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, identified by CAS number 2309340-77-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H15F3N4O3SC_{17}H_{15}F_{3}N_{4}O_{3}S with a molecular weight of 412.4 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by improving the lipophilicity and metabolic stability of drug candidates.

PropertyValue
CAS Number2309340-77-8
Molecular FormulaC₁₇H₁₅F₃N₄O₃S
Molecular Weight412.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For example, research indicates that pyrazole-based compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

  • MCF7 and A549 Cell Lines : In studies focusing on pyrazole derivatives, compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM for MCF7 cells to 26 µM for A549 cells, indicating moderate to high potency against these cancer types .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key proteins involved in cell proliferation and survival, such as CDK2 and Aurora-A kinase. For instance, one study reported that certain pyrazole derivatives inhibited Aurora-A kinase with an IC50 as low as 0.067 µM .

Anti-inflammatory Effects

In addition to anticancer properties, compounds in this class have been investigated for their anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation.

Table 2: Summary of Biological Activities

Activity TypeAssay TypeCell Lines TestedIC50 Values
AnticancerCytotoxicityMCF73.79 µM
A54926 µM
Aurora-A Kinase InhibitionVarious0.067 µM
Anti-inflammatoryCytokine InhibitionVariousNot specified

Research Findings

The exploration of this compound is still in its nascent stages; however, related compounds have demonstrated promising results in preclinical studies. The structural modifications present in this compound may enhance its pharmacological profile, making it a candidate for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: sulfonamide backbone , heterocyclic substituents , and trifluoromethyl groups . Below is a detailed analysis:

Sulfonamide Derivatives with Pyridine/Pyrazole Hybrids

  • N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 46) Key Differences: Replaces the methylpyrazole group with a thiophene-isoindolinone system. Activity: Reported as a perforin-mediated lysis inhibitor, suggesting sulfonamide derivatives with bulky aromatic systems may disrupt protein-protein interactions . Solubility: The thiophene and isoindolinone groups likely reduce aqueous solubility compared to the target compound’s pyridine-pyrazole system.
  • Benzenesulfonamide,4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- Key Differences: Lacks the pyridine core and trifluoromethyl group. Activity: Known for antimicrobial properties, highlighting the importance of the sulfonamide moiety in broad-spectrum bioactivity .

Trifluoromethyl-Containing Sulfonamides in Kinase Inhibition

  • N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)-3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methylbenzamide Key Differences: Incorporates an imidazole-ethynylbenzamide system instead of pyridine-pyrazole. Activity: Designed as a kinase inhibitor (Ponatinib analogs), but modifications to improve water solubility via amine substituents failed to enhance efficacy, underscoring the sensitivity of trifluoromethyl groups to structural changes .

Pyrazole-Based Sulfonamides with Varied Pharmacophores

  • N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
    • Key Differences : Replaces sulfonamide with carboxamide and introduces benzothiazole.
    • Activity : Demonstrates the versatility of pyrazole-thiophene hybrids in targeting diverse enzymes, though carboxamide groups may alter binding kinetics compared to sulfonamides .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Solubility (Predicted)
Target Compound C₁₇H₁₅F₃N₄O₂S Pyridine-pyrazole, trifluoromethyl sulfonamide Underexplored (potential kinase) Moderate
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-4-(trifluoromethyl)benzenesulfonamide C₂₅H₂₀F₃N₃O₃S₂ Thiophene-isoindolinone, trifluoromethyl Perforin inhibition Low
Benzenesulfonamide,4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- C₁₀H₁₁N₃O₃S Dihydropyrazolone Antimicrobial High
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C₁₆H₁₂N₄OS₂ Benzothiazole, thiophene-carboxamide Enzyme modulation Low

Research Findings and Mechanistic Insights

  • Trifluoromethyl Role: The -CF₃ group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a trend observed in kinase inhibitors like Ponatinib derivatives .
  • Pyridine-Pyrazole Synergy : The pyridine-pyrazole system may improve π-π stacking interactions in enzyme binding pockets, as seen in perforin inhibitors .
  • Sulfonamide vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : Begin with a nucleophilic substitution or coupling reaction between the pyridine and benzenesulfonamide moieties. For example, outlines a procedure using K₂CO₃ as a base in DMF to facilitate alkylation of pyrazole derivatives. Optimize stoichiometry (e.g., 1.1–1.2 eq of RCH₂Cl) and monitor temperature (room temperature vs. reflux) to avoid side reactions like over-alkylation .
  • Key Parameters : Track reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR (¹H/¹³C): Confirm regiochemistry of the pyrazole and pyridine rings (e.g., absence of tautomeric shifts in ¹H NMR) .
  • LC-MS : Verify molecular weight (exact mass ± 0.5 ppm) and detect impurities.
  • X-ray crystallography : Resolve stereochemical ambiguities, if applicable (see for InChI stereodescriptors) .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays?

  • Data :

  • Solubility : Likely low in aqueous buffers due to trifluoromethyl and aromatic groups. Use co-solvents like DMSO (≤1% v/v) .
  • logP : Predicted ~3.0 (XlogP3 from ), indicating moderate hydrophobicity .
    • Experimental Validation : Perform shake-flask assays in PBS (pH 7.4) and correlate with computational models (e.g., ACD/Labs Percepta) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Strategy :

  • Core Modifications : Replace the pyridine ring with pyrimidine ( ) or vary substituents on the pyrazole (e.g., methyl → ethyl) to assess steric/electronic effects .
  • Functional Groups : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility while retaining target binding (see for pyrazole-carbothioamide analogs) .
    • Assays : Use competitive binding assays (e.g., SPR, ITC) to quantify affinity changes.

Q. What are common contradictions in biological data (e.g., IC₅₀ variability) and how should they be resolved?

  • Case Study : Discrepancies in enzyme inhibition assays may arise from buffer composition (e.g., uses ammonium acetate pH 6.5) or redox-active impurities .
  • Resolution :

  • Replicate assays in multiple buffers (e.g., Tris-HCl, HEPES).
  • Characterize compound stability under assay conditions (e.g., light, temperature).

Q. How does stereochemistry influence the compound’s pharmacokinetic profile?

  • Insight : While the target compound lacks defined stereocenters, highlights the importance of chiral centers in related analogs (e.g., pyrrolidinyl groups affecting metabolic stability) .
  • Approach : Synthesize diastereomers (if applicable) and compare CYP450 inhibition profiles using liver microsomes.

Methodological Guidance

Q. How to design experiments for detecting metabolic byproducts?

  • Protocol :

  • In vitro metabolism : Incubate with human hepatocytes and analyze via UPLC-QTOF-MS.
  • Data Analysis : Use software (e.g., MetaboLynx) to identify phase I/II metabolites.

Q. What computational tools predict off-target interactions?

  • Tools :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries.
  • Pharmacophore modeling : Align with known sulfonamide inhibitors (e.g., for pyrazole-sulfonamide analogs) .

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